molecular formula C13H21BN2O3 B6209504 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1809837-97-5

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6209504
CAS No.: 1809837-97-5
M. Wt: 264.1
InChI Key:
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Description

    Starting Materials: 1-[(3R)-oxolan-3-yl]-1H-pyrazole and bis(pinacolato)diboron.

    Reaction Conditions: The reaction is often catalyzed by a palladium complex in the presence of a base such as potassium acetate.

    Product: 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening for reaction optimization and process control would be essential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions

  • Pyrazole Core Synthesis:

      Starting Materials: Hydrazine and a 1,3-dicarbonyl compound.

      Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions.

      Product: 1H-pyrazole.

Chemical Reactions Analysis

Types of Reactions: 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the oxolan-3-yl group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Substituted oxolan derivatives.

Scientific Research Applications

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxaborolan-2-yl group is particularly important for its ability to form reversible covalent bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Comparison: Compared to similar compounds, 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of the oxolan-3-yl group, which can enhance its solubility and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

Properties

CAS No.

1809837-97-5

Molecular Formula

C13H21BN2O3

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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